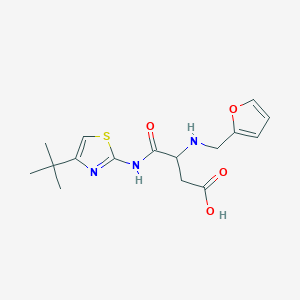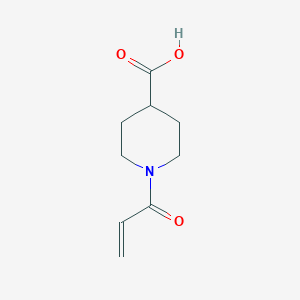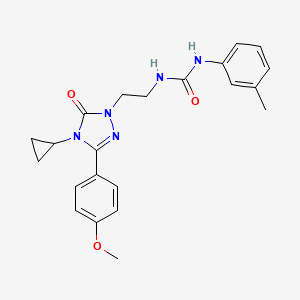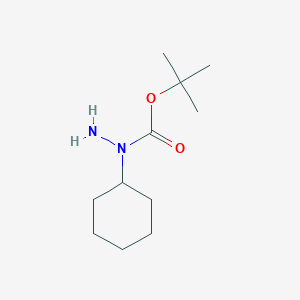![molecular formula C10H19ClN4O B3010984 3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride CAS No. 2137704-32-4](/img/structure/B3010984.png)
3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 1H-1,2,4-triazol-5-one, which is a type of triazole. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The compound has a 1,2,4-triazol-5-one ring and a cyclohexyl ring, which could exist in various conformations. The 1S,2S stereochemistry indicates that the two substituents on the cyclohexyl ring are in a trans configuration .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazole and cyclohexyl rings. The triazole ring might undergo reactions typical for heterocyclic compounds, such as electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, the presence of the polar triazole ring might increase its solubility in polar solvents .科学的研究の応用
Chemical Synthesis and Structural Properties
Synthesis and Structural Analysis : Research indicates the successful synthesis and structural characterization of various derivatives of 1,2,4-triazoles, such as methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate hydrochloride. These compounds were studied using techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy, providing insights into their structural and conformational characteristics (Dzygiel et al., 2004).
Selective Alkylation Processes : Studies have explored the selective alkylation of amino-1H-1,2,4-triazoles, revealing insights into the chemical behavior and potential applications in synthesizing novel compounds (Anders et al., 1997).
Photochemical Applications
- Photochemical Degradation Studies : Investigations into the photochemical degradation of N-arylmethyl derivatives of 3-amino-1,2,4-triazole have been conducted, showcasing the potential for developing photoactivatable compounds (Er-rhaimini & Mornet, 1992).
Spectroscopic Analysis
- Spectroscopic Characterization : The spectral and structural properties of 1,2,4-triazole derivatives have been extensively studied, with research focusing on their IR, NMR, and UV spectral data. Such studies provide valuable information on the electronic and molecular structure of these compounds (Yüksek et al., 2005).
Theoretical and Computational Studies
- Theoretical Predictions and Calculations : Theoretical approaches, including MO and ab initio methods, have been applied to 1,2,4-triazoles to predict their relative energies, activation barriers, and product formation, enhancing the understanding of their chemical behavior (Anders et al., 1997).
Potential Pharmacological Properties
- Investigation of Pharmacological Properties : While avoiding details on drug use and side effects, it's noted that the structure and pharmacological properties of 1,2,4-triazoles and their derivatives have been a subject of interest due to potential applications in medical practice (Gotsulya et al., 2018).
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride' involves the conversion of starting materials through a series of chemical reactions to yield the final product. The pathway involves the protection of the amine group, followed by the formation of the triazole ring and the deprotection of the amine group. The final step involves the addition of hydrochloric acid to yield the hydrochloride salt of the compound.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Sodium azide", "Formic acid", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Protection of the amine group by reaction with cyclohexanone and methylamine to yield N-methylcyclohexylamine", "Formation of the triazole ring by reaction of N-methylcyclohexylamine with sodium azide and formic acid to yield 3-[(1S,2S)-2-azidocyclohexyl]methyl-4-methyl-1H-1,2,4-triazol-5-one", "Deprotection of the amine group by reaction with sodium hydroxide to yield 3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one", "Addition of hydrochloric acid to yield the hydrochloride salt of the compound" ] } | |
CAS番号 |
2137704-32-4 |
分子式 |
C10H19ClN4O |
分子量 |
246.74 g/mol |
IUPAC名 |
3-[[(1R,2R)-2-aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C10H18N4O.ClH/c1-14-9(12-13-10(14)15)6-7-4-2-3-5-8(7)11;/h7-8H,2-6,11H2,1H3,(H,13,15);1H/t7-,8-;/m1./s1 |
InChIキー |
GEUHWZJJWFLVNJ-SCLLHFNJSA-N |
異性体SMILES |
CN1C(=NNC1=O)C[C@H]2CCCC[C@H]2N.Cl |
SMILES |
CN1C(=NNC1=O)CC2CCCCC2N.Cl |
正規SMILES |
CN1C(=NNC1=O)CC2CCCCC2N.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carbonyl)benzoate](/img/structure/B3010903.png)


![N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B3010908.png)
![Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B3010909.png)



![(Z)-N'-(3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3010915.png)
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3010916.png)




